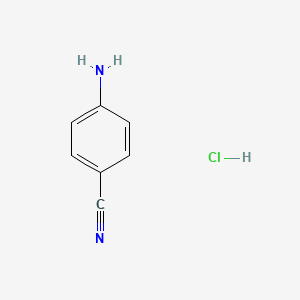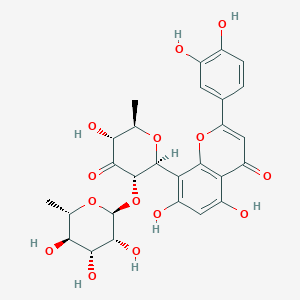
8-C-(2-Rhamnosyl-6-deoxyhexopyranosulyl)luteolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-C-(2-Rhamnosyl-6-deoxyhexopyranosulyl)luteolin is an organic compound with the molecular formula C27H28O14 and a molecular weight of 576.507 g/mol . It is a flavonoid derivative, specifically a luteolin glycoside, which is commonly found in various plants. This compound is of significant interest in the field of life sciences due to its potential biological activities and applications in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-C-(2-Rhamnosyl-6-deoxyhexopyranosulyl)luteolin typically involves the glycosylation of luteolin with a rhamnose donor. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the glycosylation process. For instance, the reaction may be carried out in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF3·OEt2) in an anhydrous solvent like dichloromethane (CH2Cl2) at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from plant sources followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized glycosylation reactions using automated synthesis equipment to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
8-C-(2-Rhamnosyl-6-deoxyhexopyranosulyl)luteolin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH).
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxidized derivatives of luteolin.
Reduction: Reduced forms of luteolin glycosides.
Substitution: Substituted luteolin derivatives with different sugar units or functional groups.
Wissenschaftliche Forschungsanwendungen
8-C-(2-Rhamnosyl-6-deoxyhexopyranosulyl)luteolin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of flavonoid derivatives.
Biology: Investigated for its potential antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of 8-C-(2-Rhamnosyl-6-deoxyhexopyranosulyl)luteolin involves its interaction with various molecular targets and pathways. The compound exerts its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting key inflammatory signaling pathways such as NF-κB and JAK-STAT, leading to reduced expression of pro-inflammatory mediators like TNF-α and IL-6.
Anticancer Activity: Inducing apoptosis in cancer cells by modulating pathways such as p53 and caspase activation
Vergleich Mit ähnlichen Verbindungen
8-C-(2-Rhamnosyl-6-deoxyhexopyranosulyl)luteolin can be compared with other similar compounds, such as:
Luteolin: The aglycone form of the compound, which lacks the rhamnose moiety.
Apigenin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Quercetin: A flavonoid with a different glycosylation pattern but similar biological activities.
The uniqueness of this compound lies in its specific glycosylation, which may enhance its solubility, stability, and bioavailability compared to its aglycone form .
Eigenschaften
Molekularformel |
C27H28O14 |
|---|---|
Molekulargewicht |
576.5 g/mol |
IUPAC-Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3S,5R,6R)-5-hydroxy-6-methyl-4-oxo-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C27H28O14/c1-8-20(34)22(36)26(41-27-23(37)21(35)19(33)9(2)39-27)25(38-8)18-14(31)6-13(30)17-15(32)7-16(40-24(17)18)10-3-4-11(28)12(29)5-10/h3-9,19-21,23,25-31,33-35,37H,1-2H3/t8-,9+,19+,20-,21-,23-,25+,26-,27+/m1/s1 |
InChI-Schlüssel |
NILIUZQXMFPKPV-DVMLBOTRSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@@H]([C@H](C2=O)O)C)C3=C(C=C(C4=C3OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2=O)O)C)C3=C(C=C(C4=C3OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


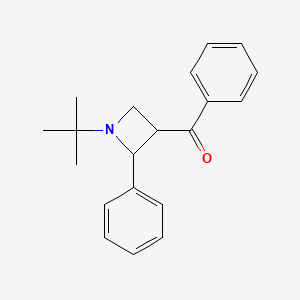

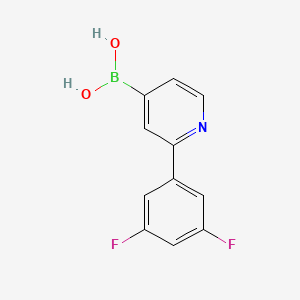




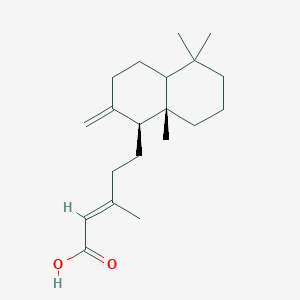

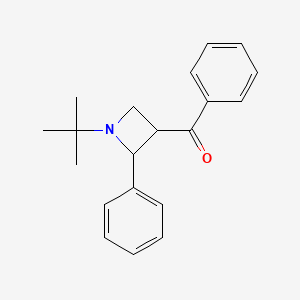

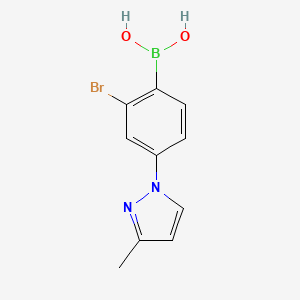
![Indolin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone hydrochloride](/img/structure/B14077718.png)
